6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 136.19 g/mol. This compound is recognized for its significance in various scientific fields, including medicinal chemistry and biochemical research. The compound is typically used in the synthesis of more complex heterocyclic structures and has been investigated for its potential biological activities, particularly in enzyme interactions and therapeutic applications.
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is classified as a bicyclic compound within the imidazole family. It is often sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and applications. The compound's structural uniqueness arises from its fused ring system that includes both imidazole and azepine components.
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine can be achieved through several methodologies. One common approach involves the cyclization of suitable precursors under controlled conditions. The reaction typically requires an inert atmosphere to minimize side reactions.
The molecular structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine can be represented by the following:
C1CCC2=NC=CN2CC1
InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
This structure reveals a bicyclic arrangement that contributes to the compound's reactivity and interaction with biological targets .
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine participates in various chemical reactions:
The mechanism of action for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific enzymes and receptors within biological systems. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity.
Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, influencing cellular responses to stimuli .
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is typically characterized by:
Key chemical properties include:
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine has diverse applications across scientific disciplines:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: